molecular formula C17H15FN4OS B5067969 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine

Cat. No.: B5067969
M. Wt: 342.4 g/mol
InChI Key: HRTJEGLPVZQMPC-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom on the indole ring, a thiophene ring, and an oxadiazole moiety

Preparation Methods

The synthesis of 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine involves multiple steps, typically starting with the preparation of the indole and thiophene intermediates. The synthetic route may include:

    Formation of the Indole Intermediate: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the indole, thiophene, and oxadiazole intermediates using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(5-Fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound’s unique structure may confer bioactivity, making it a potential candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(5-Fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like 5-fluoroindole and 2-methylindole share structural similarities but differ in their specific substituents and functional groups.

    Thiophene Derivatives: Compounds such as 2-thiophenemethanol and 3-thiophenecarboxylic acid have similar thiophene rings but differ in their additional functional groups.

    Oxadiazole Derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole share the oxadiazole ring but differ in their substituents.

The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-22(9-13-8-11-7-12(18)4-5-14(11)19-13)10-16-20-17(21-23-16)15-3-2-6-24-15/h2-8,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTJEGLPVZQMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(N1)C=CC(=C2)F)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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